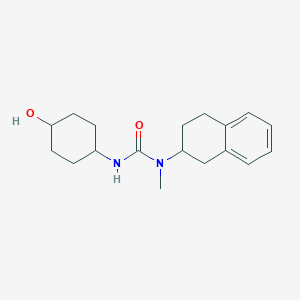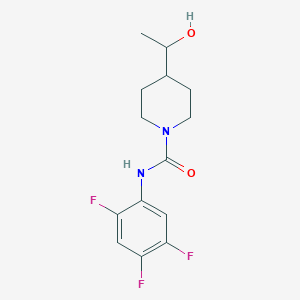![molecular formula C19H30N2O3 B6640120 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea, commonly known as EPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, EPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that EPM can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, EPM has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Mecanismo De Acción
The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. EPM also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, EPM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, EPM induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In inflammation, EPM reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurodegenerative diseases, EPM protects neurons from oxidative stress and reduces neuroinflammation, leading to the preservation of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM has several advantages for lab experiments, including its stability, solubility, and low toxicity. EPM is stable under various conditions, making it suitable for long-term storage and use in experiments. EPM is also highly soluble in water and organic solvents, making it easy to dissolve and use in experiments. Additionally, EPM has low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of EPM is its limited availability, which can limit its use in large-scale experiments.
Direcciones Futuras
For the study of EPM include its use in combination therapy, its potential as a diagnostic tool, and its application in drug delivery systems.
Métodos De Síntesis
The synthesis of EPM involves the reaction of 2-(ethoxymethyl)benzylamine with 1-hydroxycycloheptanecarboxylic acid, followed by the addition of isobutyl chloroformate and triethylamine to form the final product. The purity and yield of EPM can be improved by using various purification techniques, such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
1-[[2-(ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-24-14-17-10-6-5-9-16(17)13-20-18(22)21-15-19(23)11-7-3-4-8-12-19/h5-6,9-10,23H,2-4,7-8,11-15H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPQCBNIACDSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1CNC(=O)NCC2(CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)

![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)

![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)